![molecular formula C13H18N2O2 B7512549 N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7512549.png)
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. DMXAA was first synthesized in the early 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies, which have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用机制
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor necrosis. DMXAA has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α), which are known to have antitumor effects. DMXAA has also been shown to induce tumor necrosis by disrupting the blood supply to tumors, which can lead to tumor cell death.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In preclinical studies, DMXAA has been shown to increase the production of cytokines, such as TNF-α and IFN-α. DMXAA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, DMXAA has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the advantages of DMXAA as an anticancer agent is its ability to induce tumor necrosis, which can lead to tumor cell death. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, which can enhance its effectiveness. However, there are also limitations to the use of DMXAA in lab experiments. One limitation is that DMXAA has been shown to have variable efficacy in different tumor types, which can make it difficult to predict its effectiveness in clinical trials. In addition, DMXAA has been shown to have toxic effects on normal cells, which can limit its use in patients.
未来方向
There are several future directions for the study of DMXAA as an anticancer agent. One direction is to investigate the use of DMXAA in combination with other anticancer agents, such as immune checkpoint inhibitors, which can enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with radiation therapy, which can enhance its tumor-killing effects. Finally, future studies should focus on identifying biomarkers that can predict the effectiveness of DMXAA in different tumor types, which can help to personalize treatment for cancer patients.
合成方法
DMXAA is synthesized through a multistep process that involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with dimethylamine to form the corresponding amide, which is subsequently oxidized with potassium permanganate to yield DMXAA.
科学研究应用
DMXAA has been studied extensively for its potential as an anticancer agent. In preclinical studies, DMXAA has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer cells. DMXAA has also been shown to have synergistic effects when used in combination with other anticancer agents, such as cisplatin and paclitaxel.
属性
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-5-10(2)7-11(6-9)13(17)14-8-12(16)15(3)4/h5-7H,8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWLTBFXTCGYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-3,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

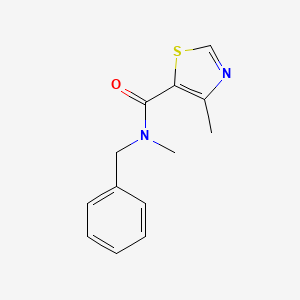

![N-[3-(azepan-1-yl)-3-oxopropyl]acetamide](/img/structure/B7512485.png)
![N,N-dimethyl-2-[(3-methylphenyl)formamido]acetamide](/img/structure/B7512488.png)
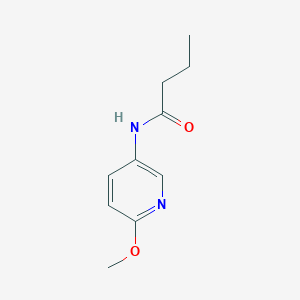

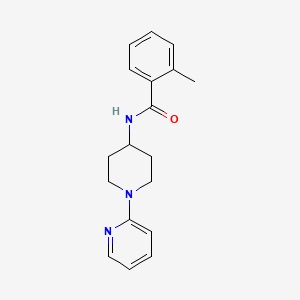
![N-[[6-(dimethylamino)pyridin-3-yl]methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7512509.png)
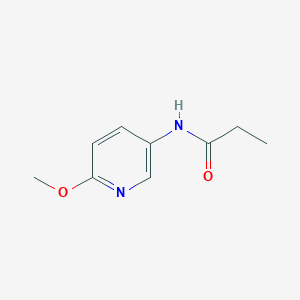

![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
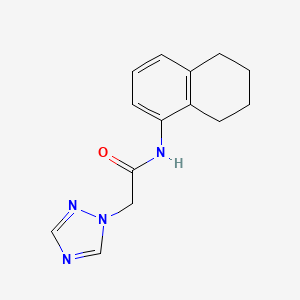

![1-methyl-N-[(3-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512566.png)